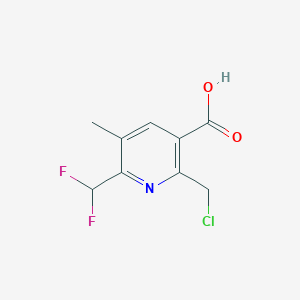
2-(Chloromethyl)-6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid is a heterocyclic compound that contains both chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethylation reagents and radical initiators under specific conditions to achieve the desired substitution on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes that utilize advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloromethyl and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(Chloromethyl)-6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-5-methylpyridine-3-carboxylic acid
- 2-(Difluoromethyl)-5-methylpyridine-3-carboxylic acid
- 2-(Chloromethyl)-6-methylpyridine-3-carboxylic acid
Uniqueness
2-(Chloromethyl)-6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid is unique due to the simultaneous presence of both chloromethyl and difluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8ClF2NO2 |
|---|---|
Molecular Weight |
235.61 g/mol |
IUPAC Name |
2-(chloromethyl)-6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8ClF2NO2/c1-4-2-5(9(14)15)6(3-10)13-7(4)8(11)12/h2,8H,3H2,1H3,(H,14,15) |
InChI Key |
SNMFPTINZFAMNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1C(F)F)CCl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















